molecular formula C26H45NO7S B12396618 1|A-Hydroxytaurodeoxycholic Acid-d4

1|A-Hydroxytaurodeoxycholic Acid-d4

Cat. No.: B12396618
M. Wt: 520.7 g/mol
InChI Key: LWWXZERZYXMXET-HIVIYKOPSA-N
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Description

1|A-Hydroxytaurodeoxycholic Acid-d4 is a deuterated derivative of 1|A-Hydroxytaurodeoxycholic Acid. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and analyzing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxytaurodeoxycholic Acid-d4 typically involves the following steps:

    Starting Material: The synthesis begins with taurodeoxycholic acid.

    Hydroxylation: The hydroxylation of taurodeoxycholic acid at the 1|A position is achieved using specific hydroxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Utilizing batch reactors to control reaction parameters precisely.

    Purification: Employing chromatographic techniques to purify the final product, ensuring it meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions: 1|A-Hydroxytaurodeoxycholic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.

Scientific Research Applications

1|A-Hydroxytaurodeoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of bile acids.

    Medicine: Utilized in clinical diagnostics and research to study liver function and bile acid metabolism.

    Industry: Applied in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 1|A-Hydroxytaurodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism.

    Pathways: It participates in the enterohepatic circulation of bile acids, influencing cholesterol metabolism and liver function.

Comparison with Similar Compounds

1|A-Hydroxytaurodeoxycholic Acid-d4 can be compared with other similar compounds such as:

    Taurodeoxycholic Acid: The non-deuterated form, used in similar metabolic studies but without the benefits of stable isotope labeling.

    1|A-Hydroxytaurocholic Acid: Another hydroxylated bile acid with different metabolic properties.

    Deuterated Bile Acids: Other deuterated derivatives used for tracing metabolic pathways.

Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for detailed metabolic studies, offering insights that non-deuterated compounds cannot provide.

Properties

Molecular Formula

C26H45NO7S

Molecular Weight

520.7 g/mol

IUPAC Name

2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D

InChI Key

LWWXZERZYXMXET-HIVIYKOPSA-N

Isomeric SMILES

[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

Origin of Product

United States

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